N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
This compound is a structurally complex molecule featuring a 6-methoxy-1H-indole-2-carbonyl group fused to a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, with a cyclopropanecarboxamide substituent. The indole moiety is a common pharmacophore in medicinal chemistry, often associated with interactions with lipid-regulating or neurological targets .
Properties
IUPAC Name |
N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-13-5-4-12-8-16(21-15(12)9-13)19(26)24-7-6-14-17(10-24)28-20(22-14)23-18(25)11-2-3-11/h4-5,8-9,11,21H,2-3,6-7,10H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKASJDQAYJJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Indole Derivatives
The compound shares structural homology with N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamide derivatives (e.g., compounds 8–12, 15, 16, 18 from ), which are evaluated for lipid-lowering effects. Key differences include:
- Substituent Position : The methoxy group is at the 6-position of the indole ring here, compared to 5-methoxy or 5-chloro groups in compounds. Positional changes can drastically alter electronic properties and target binding .
- Scaffold Complexity : The tetrahydrothiazolo-pyridine ring system introduces a bicyclic framework absent in simpler indole carboxamides. This may improve binding specificity or solubility.
Table 1: Structural Comparison
Functional Implications
- Lipid-Lowering Activity : Compounds in demonstrated efficacy in reducing lipid levels, likely through PPAR-α/γ modulation. The target compound’s indole-cyclopropane-thiazolo-pyridine architecture could enhance affinity for similar targets due to increased steric bulk and hydrogen-bonding capacity.
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